Levetimide
Overview
Description
Preparation Methods
Levetimide can be synthesized through various synthetic routes. One common method involves the reaction of 3-phenyl-3-[1-(phenylmethyl)piperidin-4-yl]piperidine-2,6-dione with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Levetimide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levetimide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in stereoselective binding studies.
Biology: this compound is employed in studies involving muscarinic cholinergic receptors.
Mechanism of Action
Levetimide exerts its effects by inhibiting the binding of 3H-pentazocine to its target receptors. This inhibition is stereoselective, meaning that this compound specifically binds to certain receptor sites with high affinity . The molecular targets involved include muscarinic cholinergic receptors, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Levetimide is often compared with its enantiomer, dexetimide. While both compounds share a similar chemical structure, they exhibit different pharmacological activities. Dexetimide is a potent muscarinic cholinergic receptor antagonist, whereas this compound is pharmacologically inactive in this regard . Other similar compounds include benzetimide, which is the racemic mixture of this compound and dexetimide .
This compound’s uniqueness lies in its stereoselective binding properties, making it a valuable tool in research studies involving receptor binding and stereochemistry .
Biological Activity
Levetimide is a compound belonging to the class of piperidine derivatives, with notable pharmacological properties primarily associated with its enantiomer, dexetimide. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, receptor interactions, and relevant case studies that illustrate its effects.
Overview of this compound
This compound is less potent than its active enantiomer, dexetimide, which serves as a muscarinic receptor antagonist. The structural differences between these compounds lead to significant variations in their biological activities. Dexetimide has been shown to be a more effective inhibitor of L-(/sup 3/H)quinuclidinyl benzilate (QNB) binding than this compound, indicating that this compound has limited pharmacological efficacy in comparison .
Pharmacodynamics
This compound exhibits its biological effects primarily through interactions with muscarinic acetylcholine receptors (mAChRs). These receptors play a crucial role in various physiological processes, including heart rate regulation and neurotransmission. The binding affinity of this compound to mAChRs has been characterized through various studies:
- Binding Affinity : this compound demonstrates lower affinity for mAChRs compared to dexetimide. In vitro studies have indicated that while dexetimide binds effectively to these receptors, this compound's binding is significantly weaker .
- Inhibition of Receptor Binding : Research shows that this compound can inhibit the binding of radiolabeled QNB to mAChRs, albeit at much higher concentrations than dexetimide .
Table 1: Comparative Binding Affinities of this compound and Dexetimide
Compound | Binding Affinity (Kd) | Inhibition Potency (IC50) |
---|---|---|
This compound | High (specific value not provided) | Much higher than dexetimide |
Dexetimide | Low (specific value not provided) | Significantly lower than this compound |
In Vivo Studies
In vivo experiments involving rat models have provided insights into the biodistribution and metabolic pathways of this compound. For instance, studies have shown that after intravenous administration, this compound accumulates in various tissues but does not exhibit specific binding patterns akin to those observed with dexetimide .
- Biodistribution : Time-activity curves indicate that this compound's distribution in organs such as lungs and liver is similar to that of dexetimide, suggesting non-specific accumulation rather than targeted receptor interaction .
Clinical Implications
While this compound itself may not be clinically significant due to its lower potency compared to dexetimide, understanding its biological activity provides valuable insights into the pharmacological landscape of piperidine derivatives. The potential for this compound to act as a precursor or a less potent alternative in therapeutic settings warrants further investigation.
Properties
IUPAC Name |
(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183493 | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-99-3 | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21888-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levetimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576087I4XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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